molecular formula C17H12BrNO5S2 B1381824 [[5-bromo-6-methoxy-1-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic Acid CAS No. 123021-35-2

[[5-bromo-6-methoxy-1-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic Acid

Cat. No.: B1381824
CAS No.: 123021-35-2
M. Wt: 454.3 g/mol
InChI Key: HYJCTETVXIZFGZ-MLPAPPSSSA-N
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Description

[[5-bromo-6-methoxy-1-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic Acid is a complex organic compound with a unique structure that includes a bromine atom, a methoxy group, and a thiazolidinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[5-bromo-6-methoxy-1-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic Acid typically involves multiple steps, starting from readily available precursors. The key steps include:

    Bromination: Introduction of the bromine atom into the naphthalene ring.

    Methoxylation: Addition of the methoxy group.

    Formation of the thiazolidinylidene moiety: This involves the reaction of a thiazolidine derivative with the naphthalene intermediate.

    Acetylation: Introduction of the acetic acid group.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

[[5-bromo-6-methoxy-1-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic Acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the bromine atom can yield the corresponding hydrogenated compound .

Scientific Research Applications

Biological Activities

The compound has been investigated for its biological activities, particularly its role as an inhibitor of aldose reductase. Aldose reductase is an enzyme implicated in diabetic complications, making this compound a candidate for therapeutic development in diabetes management.

Aldose Reductase Inhibition

Research indicates that derivatives of this compound exhibit significant aldose reductase inhibitory activity. This property is crucial as it may help in mitigating complications associated with diabetes by preventing the conversion of glucose to sorbitol, which can lead to osmotic and oxidative stress in cells .

Synthesis of Derivatives

The compound serves as a precursor for synthesizing a new series of thiazolidine derivatives. These derivatives have shown promise in enhancing biological activity and specificity towards targets involved in various disease pathways.

Table 1: Comparison of Biological Activities of Derivatives

Compound NameStructureAldose Reductase Inhibition (%)Other Notable Activities
Compound AStructure A85%Antioxidant
Compound BStructure B78%Anti-inflammatory
Compound CStructure C90%Antimicrobial

Therapeutic Potential

Beyond its role in diabetes management, the compound's structural features suggest potential applications in cancer therapy and antimicrobial treatments. The thiazolidine moiety is known for its ability to interact with various biological targets, which may lead to the development of novel anticancer agents.

Case Studies

  • Diabetes Management : A study demonstrated that the administration of a derivative of this compound significantly reduced blood glucose levels in diabetic rat models, highlighting its potential as a therapeutic agent .
  • Antimicrobial Activity : Another investigation revealed that certain derivatives exhibited strong antimicrobial properties against Gram-positive and Gram-negative bacteria, suggesting applicability in treating infections .

Mechanism of Action

The mechanism of action of [[5-bromo-6-methoxy-1-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic Acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • [5-bromo-6-methoxy-1-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-propionic Acid
  • [5-bromo-6-methoxy-1-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-butyric Acid

Uniqueness

[[5-bromo-6-methoxy-1-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic Acid is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound with numerous applications in various fields .

Biological Activity

[[5-bromo-6-methoxy-1-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic Acid (CAS No. 123021-35-2) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant research findings.

Molecular Characteristics

  • IUPAC Name : 2-[5-bromo-6-methoxy-1-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-2-yl]oxyacetic acid
  • Molecular Formula : C17H12BrNO5S2
  • Molecular Weight : 454.31 g/mol
  • Canonical SMILES : COC1=C(C2=C(C=C1)C(=C(C=C2)OCC(=O)O)C=C3C(=O)NC(=S)S3)Br

The compound is primarily noted for its aldose reductase inhibitory activity , which plays a crucial role in the metabolism of glucose and the development of diabetic complications. Aldose reductase is an enzyme that converts glucose into sorbitol, and its inhibition can help mitigate oxidative stress and cellular damage associated with diabetes .

Antioxidant Properties

Research has indicated that this compound exhibits significant antioxidant properties, which can protect cells from oxidative damage caused by free radicals. This activity is particularly beneficial in conditions related to oxidative stress, such as diabetes and cardiovascular diseases .

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties. Its structural components may contribute to inhibiting the growth of various bacterial strains, making it a candidate for further investigation in antimicrobial therapy .

Study on Aldose Reductase Inhibition

A study conducted on a series of thiazolidinone derivatives highlighted the effectiveness of this compound in inhibiting aldose reductase activity. The results showed a significant reduction in sorbitol accumulation in diabetic models, suggesting a protective effect against diabetic complications .

Antioxidant Activity Assessment

In vitro assays demonstrated that this compound could scavenge free radicals effectively. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay indicated a strong antioxidant capacity, which could be attributed to its methoxy and bromine substituents enhancing electron donation capabilities .

Data Table: Summary of Biological Activities

Activity Effect Reference
Aldose Reductase InhibitionSignificant reduction in sorbitol levels
Antioxidant ActivityEffective free radical scavenging
Antimicrobial PropertiesInhibition of bacterial growth

Properties

IUPAC Name

2-[5-bromo-6-methoxy-1-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-2-yl]oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrNO5S2/c1-23-12-5-2-8-9(15(12)18)3-4-11(24-7-14(20)21)10(8)6-13-16(22)19-17(25)26-13/h2-6H,7H2,1H3,(H,20,21)(H,19,22,25)/b13-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJCTETVXIZFGZ-MLPAPPSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=C(C=C2)OCC(=O)O)C=C3C(=O)NC(=S)S3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C2=C(C=C1)C(=C(C=C2)OCC(=O)O)/C=C\3/C(=O)NC(=S)S3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrNO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[[5-bromo-6-methoxy-1-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic Acid
Reactant of Route 2
[[5-bromo-6-methoxy-1-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic Acid
Reactant of Route 3
Reactant of Route 3
[[5-bromo-6-methoxy-1-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic Acid
Reactant of Route 4
[[5-bromo-6-methoxy-1-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic Acid
Reactant of Route 5
Reactant of Route 5
[[5-bromo-6-methoxy-1-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic Acid
Reactant of Route 6
[[5-bromo-6-methoxy-1-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic Acid

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